molecular formula C41H78O5 B3026139 1-Oleoyl-3-arachidoyl-rac-glycerol

1-Oleoyl-3-arachidoyl-rac-glycerol

Cat. No.: B3026139
M. Wt: 651.1 g/mol
InChI Key: CPMUKIVRNRJKFG-UZYVYHOESA-N
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Description

Eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester (hereafter referred to as Compound II) is a structured glyceride derivative characterized by:

  • Eicosanoic acid (C20:0) as the primary acyl chain.
  • A 2-hydroxy group on the glycerol backbone.
  • An oleoyl group (C18:1 9Z) esterified at the 3-position.

This compound was first isolated from the roots of Euonymus macropterus using chromatographic techniques and identified via NMR and MS analysis .

Properties

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMUKIVRNRJKFG-UZYVYHOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions. The process involves the reaction of oleic acid and arachidic acid with glycerol in the presence of a catalyst . The reaction conditions typically include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Oleoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Epoxides, hydroxyl derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Amides, thioesters.

Mechanism of Action

Comparison with Similar Compounds

3-[(9Z)-9-Octadecenoyloxy]-2-(Stearoyloxy)Propyl Icosanoate (CAS 67877-82-1)

  • Structure: Contains stearoyl (C18:0) at position 2 and oleoyl (C18:1 9Z) at position 3, with eicosanoic acid at position 1.
  • Key Differences : Replacement of the 2-hydroxy group in Compound II with stearoyl increases molecular weight (917.52 g/mol vs. Compound II’s ~889 g/mol) and hydrophobicity, likely reducing aqueous solubility .

1,2-Dioleoyl-3-Linolein (CAS 2190-20-7)

  • Structure: Features two oleoyl (C18:1 9Z) groups and one linoleoyl (C18:2 9Z,12Z) group.
  • Key Differences: Higher unsaturation (three double bonds) enhances oxidative instability compared to Compound II’s single double bond. This compound is used in lipid nanoparticle research due to its fluidity .

1,2-Dipalmitoyl-3-Oleoyl Triglyceride (CAS 1867-91-0)

  • Structure : Two palmitoyl (C16:0) chains and one oleoyl (C18:1 9Z) chain.
  • Key Differences : Shorter saturated chains (C16 vs. C20 in Compound II) lower melting points, making it more suitable for liquid formulations .

Physicochemical Properties

Property Compound II 3-[(9Z)-9-Octadecenoyloxy]-2-(Stearoyloxy)Propyl Icosanoate 1,2-Dioleoyl-3-Linolein 1,2-Dipalmitoyl-3-Oleoyl Triglyceride
Molecular Formula C57H108O6 C59H112O6 C57H102O6 C53H100O6
Molecular Weight (g/mol) ~889 917.52 883.43 833.33
Acyl Chains C20:0, OH, C18:1 9Z C20:0, C18:0, C18:1 9Z 2×C18:1 9Z, C18:2 9Z,12Z 2×C16:0, C18:1 9Z
Key Functional Groups Hydroxy group Fully esterified Three unsaturated chains Mixed saturation
Applications Bioactive lipid research Membrane lipid studies Drug delivery systems Food emulsifiers

Biological Activity

Eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, also known as a complex triacylglycerol, is a synthetic compound derived from fatty acids. This compound features a glycerol backbone esterified with three fatty acid chains: eicosanoic acid, hexadecanal, and oleic acid. Its unique structure allows it to participate in various biochemical processes, particularly in lipid metabolism.

  • Molecular Formula : C57H108O6
  • Molecular Weight : 889.5 g/mol

Eicosanoic acid derivatives play a crucial role in cellular energy storage and metabolism. As part of the triacylglycerol (TAG) family, they are involved in:

  • Energy Storage : TAGs serve as a reserve of energy and are stored in adipose tissue in the form of fat droplets.
  • Metabolism : TAGs can be hydrolyzed into free fatty acids and glycerol through lipolysis, which can then be utilized for energy production via cellular respiration.

The specific mechanism of action for eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is not fully elucidated. However, it is known that:

  • Cellular Effects : TAGs influence various cellular processes, including membrane fluidity and signaling pathways. The fatty acid composition can modulate gene expression and impact cell signaling.

Major Products Formed During Metabolism

Process Products
OxidationHydroperoxides, aldehydes, ketones
HydrolysisFree fatty acids (e.g., arachidic acid) and glycerol

Physiological Effects

Research indicates that long-chain polyunsaturated fatty acids (PUFAs), like those present in eicosanoic acid derivatives, exhibit several beneficial physiological effects:

  • Cardiovascular Health : Dietary n-3 fatty acids are associated with reduced risks of cardiovascular diseases and inflammation .
  • Pain Modulation : Eicosanoic acid derivatives may play a role in pain modulation through their action on specific receptors and signaling pathways .

Case Studies

  • Antihypertensive Properties : In animal models, eicosanoic acid derivatives have demonstrated antihypertensive effects similar to other bioactive lipids derived from arachidonic acid. These compounds can activate potassium channels leading to relaxation of vascular smooth muscle cells .
  • Inflammation Reduction : Eicosanoic acid derivatives have been shown to inhibit platelet aggregation at low concentrations, suggesting potential applications in managing inflammatory conditions .

Applications in Research

Eicosanoic acid derivatives are being explored for various applications:

  • Lipid Biochemistry : Used to study lipid metabolism and the role of TAGs in biological systems.
  • Nutritional Studies : Investigating the effects of dietary fats on health, particularly concerning liver function and lipid storage.
  • Pharmaceutical Development : Serving as model compounds for developing lipid-based drug delivery systems due to their ability to form micelles that encapsulate drugs .

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